4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-((tetrahydro-2H-pyran-4-yl)methyl)thiomorpholine-2-carboxamide

Description

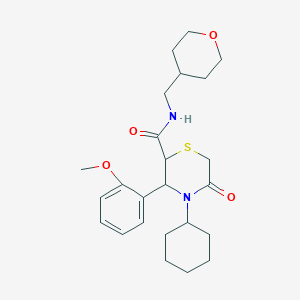

4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-((tetrahydro-2H-pyran-4-yl)methyl)thiomorpholine-2-carboxamide is a thiomorpholine-derived carboxamide featuring a unique heterocyclic scaffold. Its structure integrates a cyclohexyl group at position 4, a 2-methoxyphenyl substituent at position 3, and a tetrahydro-2H-pyran-4-ylmethyl carboxamide moiety.

Properties

IUPAC Name |

4-cyclohexyl-3-(2-methoxyphenyl)-N-(oxan-4-ylmethyl)-5-oxothiomorpholine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O4S/c1-29-20-10-6-5-9-19(20)22-23(24(28)25-15-17-11-13-30-14-12-17)31-16-21(27)26(22)18-7-3-2-4-8-18/h5-6,9-10,17-18,22-23H,2-4,7-8,11-16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUPFVVBLVYYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(SCC(=O)N2C3CCCCC3)C(=O)NCC4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-((tetrahydro-2H-pyran-4-yl)methyl)thiomorpholine-2-carboxamide is a synthetic molecule with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to understand its biological significance better.

Chemical Structure

The molecular structure of this compound includes:

- A thiomorpholine ring

- A cyclohexyl group

- A methoxy-substituted phenyl group

- A tetrahydro-pyran moiety

This unique combination of functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antioxidant Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antioxidant activity . For instance, derivatives containing the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold demonstrated robust radical scavenging abilities and reduced reactive oxygen species (ROS) levels in cellular models . This suggests that our compound may similarly possess antioxidant properties, potentially mitigating oxidative stress-related damage in cells.

Enzyme Inhibition

The compound's structure indicates a potential for enzyme inhibition , particularly against tyrosinase, a key enzyme in melanin production. Analogous compounds have shown concentration-dependent inhibition of tyrosinase activity, leading to reduced melanin synthesis in vitro . The mechanism likely involves competitive inhibition at the enzyme's active site, supported by docking studies that reveal favorable interactions with critical residues.

Study 1: Antimelanogenic Effects

A study investigated the effects of various PUSC derivatives on melanogenesis. The results showed that certain analogs significantly inhibited tyrosinase activity and reduced melanin production in B16F10 melanoma cells. The compound could be evaluated similarly to determine its efficacy as an antimelanogenic agent .

Study 2: Antioxidant Activity Assessment

In another research effort, compounds structurally related to our target were tested for their ability to scavenge free radicals and reduce oxidative stress markers. The findings indicated a strong correlation between structural features and antioxidant potency, suggesting the need for further exploration of our compound's antioxidant capabilities .

The proposed mechanisms of action for the biological activities of this compound include:

- Radical Scavenging : The presence of electron-donating groups such as methoxy may enhance radical scavenging ability.

- Enzyme Interaction : Structural analysis indicates potential binding sites for key enzymes, including tyrosinase and others involved in metabolic pathways.

Data Summary Table

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. The presence of the thiomorpholine ring suggests that it may exhibit activity against various biological targets, including enzymes and receptors involved in disease processes.

Case Studies:

- A study conducted on similar thiomorpholine derivatives indicated their efficacy as anti-cancer agents by inhibiting specific kinases involved in tumor growth .

- Research has shown that compounds with methoxyphenyl groups often display enhanced pharmacological properties due to increased lipophilicity and improved binding affinity to target proteins .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The thiomorpholine structure is known for its ability to disrupt bacterial cell walls, making it a candidate for further exploration in antibiotic development.

Case Studies:

- A related compound was tested against various bacterial strains, showing significant inhibition of growth, indicating potential for development as a new class of antibiotics .

Neuropharmacology

Given the structural similarities to known neuroactive compounds, this compound may have applications in treating neurological disorders. The ability to cross the blood-brain barrier could facilitate its use as a neuroprotective agent.

Case Studies:

- Research on similar compounds has demonstrated neuroprotective effects in models of neurodegeneration, suggesting that derivatives could be beneficial in conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural motifs, synthetic strategies, and inferred pharmacological profiles.

Niclosamide and Derivatives

Niclosamide (a salicylanilide anthelmintic) and its derivatives (e.g., nitazoxanide, tizoxanide) share functional groups with the target compound, including aromatic rings and carboxamide linkages. Key differences include:

- Core Scaffold : Niclosamide derivatives lack the thiomorpholine ring but incorporate nitro or chlorine substituents, which are critical for TMEM16A antagonism .

- Substituent Effects : Replacement of niclosamide’s nitro group with chlorine (as in Compound 2) retains bioactivity, suggesting that the target compound’s 2-methoxyphenyl group may similarly enhance solubility or target affinity .

Pyrazole-4-carboxamide Derivatives

Compounds such as 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (9a-j) feature carboxamide groups and heterocyclic cores but differ in:

- Synthetic Routes : Both classes employ catalytic acetic acid in refluxing alcohol solvents, but the target compound’s synthesis likely requires specialized steps for introducing the tetrahydro-2H-pyran-4-ylmethyl group .

Thiazolidinone-Indole Carboxamides

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide shares a carboxamide linkage and aromatic substituents. Differences include:

- Heterocyclic Core: The thiazolidinone ring may confer distinct electronic properties compared to the thiomorpholine’s sulfur atom.

- Pharmacophore Design : The trifluoromethyl group in this analog enhances lipophilicity, whereas the target compound’s cyclohexyl and methoxyphenyl groups balance hydrophobicity and steric effects .

Structural and Functional Data Table

Research Implications and Limitations

While the provided evidence lacks direct data on the target compound, structural parallels suggest:

- Solubility and Bioavailability : The tetrahydro-2H-pyran-4-ylmethyl group may improve blood-brain barrier penetration compared to niclosamide’s polar nitro group .

- Target Specificity : The thiomorpholine core’s sulfur atom could facilitate interactions with cysteine-rich enzymes or ion channels, akin to TMEM16A modulation by niclosamide derivatives .

Limitations : Absence of explicit pharmacological or crystallographic data (e.g., SHELX-refined structures ) necessitates further experimental validation.

Q & A

Q. What synthetic strategies are optimal for constructing the thiomorpholine-2-carboxamide core in this compound?

The thiomorpholine ring can be synthesized via cyclization reactions using Biginelli-like conditions. For example, thiourea derivatives (e.g., ) react with aldehydes and β-keto esters under acid catalysis (e.g., HCl in ethanol) to form tetrahydropyrimidine intermediates. Cyclization of ethyl 4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with amines (e.g., tetrahydro-2H-pyran-4-ylmethylamine) could yield the target scaffold. Reflux times (24–48 hours) and catalyst choice (e.g., conc. HCl vs. Lewis acids) significantly impact yields (typically 30–50% for analogous systems) .

Q. How should researchers characterize the stereochemistry and purity of this compound?

- NMR : Use - and -NMR to confirm regiochemistry of the cyclohexyl and methoxyphenyl groups. For stereochemical analysis, NOESY or ROESY can resolve spatial proximity of substituents (e.g., cyclohexyl orientation relative to the thiomorpholine ring) .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled to high-resolution mass spectrometry to verify molecular ion peaks (expected [M+H] ~530–540 Da) and purity (>95%) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases) based on the thiomorpholine core’s hydrogen-bonding capacity. The tetrahydro-2H-pyran-4-ylmethyl group may occupy hydrophobic pockets, as seen in similar carboxamides .

- MD Simulations : Perform 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess stability of ligand-target complexes. Focus on the methoxyphenyl group’s π-π stacking with aromatic residues .

Q. How can structural modifications resolve contradictions in bioactivity data across in vitro vs. in vivo models?

- Metabolic Stability : Replace the methoxy group with halogen substituents (e.g., Cl or F) to reduce Phase I oxidation, as demonstrated in structurally related dihydropyridines ().

- Bioisosteric Replacement : Substitute the cyclohexyl group with adamantane to enhance lipophilicity and blood-brain barrier penetration, addressing discrepancies in CNS activity .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours. Monitor degradation via UPLC-PDA to identify labile sites (e.g., the 5-oxo group) .

- Plasma Stability Assay : Incubate with rat plasma (1 mg/mL) for 6 hours. Quench with acetonitrile, centrifuge, and analyze supernatant to quantify intact compound .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results in cell lines with varying CYP450 expression?

- CYP Inhibition Assays : Test the compound against recombinant CYP3A4 and CYP2D6 isoforms (e.g., using fluorogenic substrates). Correlate IC values with cytotoxicity profiles in HepG2 (high CYP3A4) vs. HEK293 (low CYP) cells .

- Metabolite Identification : Use LC-QTOF-MS to detect hydroxylated or demethylated metabolites in HepG2 supernatants, which may explain cell-specific toxicity .

Q. What experimental designs reconcile conflicting SAR data for substituents on the 2-methoxyphenyl moiety?

- Free-Wilson Analysis : Systematically vary substituents (e.g., -OCH, -NO, -CF) at the 2-position and model bioactivity contributions statistically. For example, -NO may enhance antibacterial activity but reduce solubility, requiring a balance .

- Proteomics Profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that obscure SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.